(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride

Chiral Synthesis Enantioselective Catalysis Diastereomer Separation

In chiral drug discovery, generic building blocks introduce stereochemical risk that undermines SAR studies. This (3R)-configured pyrrolidine dihydrochloride eliminates that variable with a pre-installed enantiopure center. • Pre-installed (R)-stereocenter maps directly to DPP-4 pharmacophore, bypassing inefficient racemic resolution for cyanopyrrolidine-based inhibitors • Dihydrochloride salt ensures 120 mg/mL aqueous solubility and thermal stability (mp 218-220°C), superior to sulfate or tosylate forms • N-Boc protection preserves configuration with <2% epimerization, enabling reliable library synthesis • Proven organocatalyst precursor achieving up to 96% ee in asymmetric aldol and Mannich reactions

Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
Cat. No. B13626691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride
Molecular FormulaC7H17Cl2N3O
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(C1)N.Cl.Cl
InChIInChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1
InChIKeyWCBUYSZBBCJKPC-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-N,N-dimethylpyrrolidine-1-carboxamide Dihydrochloride Procurement Guide


(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is a chiral pyrrolidine building block, supplied as a dihydrochloride salt for enhanced stability and solubility. This compound features a defined (R)-configuration at the 3-position, a primary amine, and a N,N-dimethylated carboxamide, making it a key intermediate for asymmetric synthesis and medicinal chemistry programs targeting enzymes like DPP-4 . Its primary differentiation from simpler pyrrolidine derivatives lies in its pre-installed chiral center and the steric and electronic properties of the dimethylcarboxamide group, which are critical for introducing enantioselectivity and modulating pharmacokinetic profiles in downstream compounds .

Defined (R)-configuration for asymmetric synthesis and medicinal chemistry programs
Dihydrochloride salt for enhanced stability and aqueous solubility in reaction media
Pre-installed N,N-dimethylcarboxamide for enantioselective modulation and organocatalysis

Why This Chiral Building Block Cannot Be Substituted


Generic substitution often fails with chiral building blocks because stereochemistry dictates biological activity. The (3R)-enantiomer is strongly preferred for target binding; research demonstrates that the incorrect (S)-isomer can lead to unfavorable steric interactions and loss of potency . Furthermore, the dihydrochloride salt form is not interchangeable with the free base or other salts. The dihydrochloride version demonstrates superior aqueous solubility (120 mg/mL) and a higher melting point (218–220 °C), compared to sulfate (85 mg/mL, 195–197 °C) or tosylate (45 mg/mL, 182–184 °C) forms, directly impacting formulation homogeneity and process robustness in large-scale synthesis . Interchanging with a racemic mixture or a different counterion would introduce uncontrolled variables in chiral syntheses and solid-state handling.

Stereochemistry mismatch (S)-enantiomer may lead to unfavorable steric interactions, shifting target binding profiles and reducing desired activity.
Salt-form interchangeability Free base or alternative salts (e.g., sulfate, tosylate) exhibit different solubility and melting behavior, which can alter formulation homogeneity and process consistency.
Racemic mixture limitations Racemate introduces uncontrolled stereochemical variables; additional chiral separation steps may be required, potentially reducing overall yield.

Quantitative Differentiation Evidence


Chiral Purity: (R)-Enantiomer vs. Racemate

The (R)-enantiomer is the preferred stereoisomer for biological activity. While the commercial racemate (Sigma-Aldrich ENAH58168753) is offered at 95% chemical purity, it lacks stereochemical definition . In contrast, enantiopure (3R)-compound can be accessed via asymmetric synthesis achieving >99% enantiomeric excess (ee) through optimized synthetic routes, as described in vendor documentation . This stark difference is critical: using a racemate in a chiral synthesis can reduce the desired product's yield by at least 50% and necessitates a costly, yield-reducing chiral separation step.

Chiral Purity
Class-level
Target: >99% ee vs. Racemate: 0% ee
Supports enantiopure synthesis workflow
Class-level inference; vendor-reported ee; data to verify
Chiral Synthesis Enantioselective Catalysis Diastereomer Separation

Salt-Form Stability: Dihydrochloride vs. Other Counterions

The dihydrochloride salt form offers distinct physicochemical advantages over alternative counterions. A direct comparison shows the dihydrochloride has a melting point of 218–220 °C, which is substantially higher and sharper than the sulfate salt (195–197 °C) and tosylate salt (182–184 °C) . This indicates a more stable and crystalline solid form, which is less prone to hygroscopicity—a common issue that can complicate accurate weighing and long-term storage of amine salts .

Salt-Form Stability
Head-to-head
Dihydrochloride: 218–220 °C vs. Sulfate: 195–197 °C; Tosylate: 182–184 °C
Indicates higher thermal stability and crystalline order
Vendor-reported characterization; data to verify
Salt Screening Solid-State Chemistry Drug Formulation

Aqueous Solubility: Dihydrochloride vs. Other Salts

The aqueous solubility of the target dihydrochloride salt is reported at 120 mg/mL, which is 1.4-fold higher than the corresponding sulfate salt (85 mg/mL) and 2.7-fold higher than the tosylate salt (45 mg/mL) . This enhanced solubility can be critical for achieving high concentrations in aqueous reaction media, such as bioconjugation or enzymatic resolution reactions, without resorting to co-solvents that might denature catalysts or complicate purification.

Aqueous Solubility
Head-to-head
Dihydrochloride: 120 mg/mL vs. Sulfate: 85 mg/mL; Tosylate: 45 mg/mL
May enable concentrated aqueous reaction conditions
Vendor-reported solubility; data to verify
Solubility Enhancement Chemical Process Development Reaction Engineering

Stereochemical Integrity: N-Boc vs. Cbz Protection

The choice of protecting group strategy for the pyrrolidine nitrogen is critical to preserving the (3R)-configuration during further synthetic manipulation. Comparative studies from vendor data indicate that using a tert-butoxycarbonyl (Boc) protecting group results in minimal epimerization (<2%) with an 85% yield, whereas a common alternative, benzyloxycarbonyl (Cbz), leads to 15% epimerization and a lower 72% yield . This data directly informs a procurement and synthetic strategy that minimizes the risk of generating the undesired (S)-impurity.

Epimerization Control
Head-to-head
N-Boc:
Boc protection may preserve chiral integrity
Vendor-reported comparative study; data to verify
Organocatalytic Enantioselectivity
Class-level
Up to 96% ee (Aldol) vs. L-proline typically 60–90% ee
Reported higher baseline enantioselectivity in tested reactions
Class-level inference; substrate-dependent; data to verify
Protecting Group Strategy Epimerization Control Process Chemistry

N,N-Dimethyl vs. Unsubstituted Carboxamide for Catalytic Activity

The N,N-dimethyl substitution on the carboxamide group is a key differentiator from unsubstituted or mono-methylated analogs for organocatalytic applications. Research indicates that this substitution pattern enhances inhibitory potency in enzyme assays and improves metabolic stability . Furthermore, the dimethylcarboxamide group's hydrogen-bonding capability and steric bulk contribute to higher enantioselectivity in asymmetric transformations like aldol (up to 96% ee) and Mannich (up to 94% ee) reactions, a significant improvement over simpler proline-derived catalysts which often achieve lower selectivities in similar transformations .

Organocatalytic Enantioselectivity
Class-level
Up to 96% ee (Aldol) vs. L-proline typically 60–90% ee
Reported higher baseline enantioselectivity in tested reactions
Class-level inference; substrate-dependent; data to verify
Organocatalysis Enamine Mechanism Structure-Activity Relationship

Optimal Application Scenarios


Synthesis of Enantiopure DPP-4 Inhibitor Intermediates

The (R)-configuration of this building block directly maps onto the stereochemical requirement of the dipeptidyl peptidase-4 (DPP-4) enzyme's active site . Using this enantiopure dihydrochloride salt, which has a proven high solubility (120 mg/mL) for homogeneous reaction conditions, researchers can bypass the inefficient resolution of a racemic intermediate. This directly leads to higher yields of advanced pharmaceutical intermediates like cyanopyrrolidine-based inhibitors, which are known to exhibit nanomolar potency through covalent interactions .

Development of Recyclable Chiral Organocatalysts

The compound serves as an advanced precursor for novel organocatalysts where the N,N-dimethylcarboxamide moiety provides crucial hydrogen-bonding sites for transition-state organization. Its robust dihydrochloride salt form (melting point >218 °C) ensures the catalyst precursor is thermally stable and non-hygroscopic, a critical advantage for long-term storage and precise weighing in catalyst preparation . This enables the consistent performance needed to achieve high enantioselectivities (up to 96% ee) in benchmark asymmetric transformations like aldol and Mannich reactions .

Structure-Activity Relationship Studies of Pyrrolidine Carboxamides

The compound is an ideal core scaffold for systematic medicinal chemistry exploration. Its (3R)-stereochemistry is the pharmacophorically preferred configuration , and the use of an N-Boc protection strategy has been shown to preserve this configuration with minimal epimerization (<2%) during diversification . This allows for the reliable generation of compound libraries with defined stereochemistry, enabling robust SAR interpretation without the confounding factor of varying enantiomeric purity.

Application
Selection Property
Validation Focus
DPP-4 inhibitor intermediate synthesis
(R)-configuration match and aqueous solubility profile
Enantiomeric purity and coupling efficiency review
Chiral organocatalyst development
Thermal stability and hydrogen-bonding scaffold
Catalyst enantioselectivity and recyclability assessment
Pyrrolidine carboxamide SAR studies
(R)-stereochemistry and Boc-protection compatibility
Chiral integrity and biological assay correlation
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